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Amino-ethyl-SS-PEG3-NHBoc

Cat. No.: B605427
M. Wt: 384.6 g/mol
InChI Key: BFVUUEPIJZMMKP-UHFFFAOYSA-N
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Description

The Evolving Landscape of Molecular Linker Design

The design of molecular linkers has transitioned from employing simple, passive spacers to creating sophisticated, functional moieties that actively influence the properties of a conjugate. nih.gov Historically, linkers were often straightforward alkyl chains or polyethylene (B3416737) glycol (PEG) units, but the field is rapidly advancing toward more complex structures. nih.gov This evolution is driven by the need to fine-tune the physicochemical and biological properties of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govamericanpharmaceuticalreview.com

Furthermore, the field is increasingly leveraging computational tools, including machine learning and 3D equivariant diffusion models like DiffLinker and LinkerNet, to accelerate the design process. cbirt.netneurips.cc These in silico methods allow for the rational, de novo design of linkers with desired properties, moving away from the empirical "trial and error" approach and enabling the creation of molecules with higher synthetic accessibility and chemical validity. cbirt.netneurips.cc

Fundamental Principles of Stimuli-Responsive Linkers: Focus on Redox-Cleavable Moieties

Stimuli-responsive linkers are a cornerstone of modern drug delivery and chemical biology, designed to remain stable under one set of conditions and cleave to release a payload in response to a specific trigger. axispharm.comaxispharm.com These triggers can be internal, such as changes in pH, enzyme concentrations, or redox potential, which differ between the general circulation and specific microenvironments like the interior of a tumor cell. axispharm.comfrontiersin.org

A prominent strategy in this domain involves the use of redox-cleavable linkers, which typically incorporate a disulfide bond (-S-S-). axispharm.com These linkers are designed to be stable in the relatively oxidizing extracellular environment of the bloodstream but are susceptible to cleavage in the highly reducing intracellular environment. axispharm.com The cleavage is triggered by the high concentration of reducing agents within cells, most notably glutathione (B108866) (GSH), which can be 100- to 1000-fold higher inside cancer cells compared to normal tissues. axispharm.comfrontiersin.org The disulfide bond is reduced to two separate thiol (-SH) groups, breaking the linker and releasing the attached molecule precisely at the target site. frontiersin.orghep.com.cn This targeted release mechanism is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity and off-target effects. axispharm.comaxispharm.com

The design of these linkers allows for controlled release, and their successful application depends on the delicate balance between stability in circulation and efficient cleavage at the target. axispharm.comrsc.org Disulfide-based linkers are a key component in the development of advanced therapeutic agents, including ADCs and other drug delivery systems. axispharm.comrsc.org

Role of Poly(ethylene glycol) (PEG) in Enhancing Molecular Functionality and Stability in Research Constructs

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polyether compound widely utilized in biomedical and pharmaceutical research. news-medical.netmdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy to improve the functionality and stability of research constructs. mdpi.comlabinsights.nl

The inclusion of PEG in a molecular design imparts several beneficial properties. thermofisher.com Its high hydrophilicity increases the water solubility of conjugated molecules, which is particularly advantageous for hydrophobic drugs or proteins that are prone to aggregation. news-medical.netthermofisher.com PEG is also considered biologically inert and non-immunogenic, meaning it does not typically trigger an immune response or interfere with cellular functions. news-medical.netthermofisher.com

One of the most significant advantages of PEGylation is its ability to enhance the pharmacokinetic profile of a molecule. labinsights.nl The PEG chain increases the hydrodynamic size of the conjugate, which can reduce its clearance rate by the kidneys and protect it from enzymatic degradation. labinsights.nl This results in a longer circulation half-life, allowing for sustained exposure at the target site. labinsights.nl Modern synthetic chemistry offers access to discrete-length PEG (dPEG®) reagents, which are not mixtures of different oligomer sizes but are single molecular weight compounds. thermofisher.com This allows for precise control over the length and mass of the linker, minimizing heterogeneity and enabling the optimization of a conjugate's properties. thermofisher.com

Significance of Amino-ethyl-SS-PEG3-NHBoc as a Building Block in Complex Molecular Architectures

This compound is a heterobifunctional chemical linker that serves as a key building block in the synthesis of complex molecular architectures, particularly in the field of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.com Its structure is meticulously designed to incorporate several critical functionalities in a single, ready-to-use molecule. medchemexpress.commedchemexpress.com

The compound features a redox-cleavable disulfide (-SS-) bond, which allows for the controlled release of a payload in the reducing environment of a target cell, as previously discussed. axispharm.commedchemexpress.com It contains a discrete three-unit PEG spacer (PEG3), which enhances the hydrophilicity and solubility of the construct it is incorporated into. fujifilm.combroadpharm.com This short PEG chain provides adequate spacing between the conjugated molecules without adding excessive bulk. axispharm.com

The linker possesses two different terminal functional groups, making it heterobifunctional. At one end, there is a primary amine (Amino-ethyl) group. precisepeg.com At the other end is another amine that is protected by a tert-butyloxycarbonyl (Boc) group (NHBoc). broadpharm.comprecisepeg.com The Boc protecting group is crucial in organic synthesis as it allows for sequential and controlled reactions. numberanalytics.comstudysmarter.co.uk It can be selectively removed under mild acidic conditions, revealing a free amine that can then participate in subsequent conjugation steps. numberanalytics.comresearchgate.net This strategic design makes this compound a versatile tool for chemists to assemble complex bioconjugates with precision. medchemexpress.comprecisepeg.com

Chemical Properties of this compound

PropertyValueReference
Chemical NameThis compound precisepeg.com
CAS Number2144777-87-5 precisepeg.com
Molecular FormulaC15H32N2O5S2 precisepeg.com
Molecular Weight384.55 g/mol precisepeg.com
DescriptionA cleavable, 3-unit PEG ADC linker fujifilm.commedchemexpress.com
PurityTypically >95% or >98% fujifilm.comprecisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32N2O5S2 B605427 Amino-ethyl-SS-PEG3-NHBoc

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVUUEPIJZMMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Amino Ethyl Ss Peg3 Nhboc

Strategic Synthesis of Oligo(ethylene glycol) Chains with Defined Functionalities

The synthesis of oligo(ethylene glycol) (OEG) chains with different functional groups at each end, known as heterobifunctional OEGs, is a cornerstone for creating advanced crosslinkers like Amino-ethyl-SS-PEG3-NHBoc. These defined-length OEG units serve as hydrophilic spacers that can improve the pharmacokinetic properties of bioconjugates. nih.govmit.educreative-biolabs.com

A common strategy for synthesizing these chains involves a stepwise or sequential approach starting from readily available, inexpensive OEG units, such as tetraethylene glycol. thieme-connect.com One of the terminal hydroxyl groups of the starting OEG is selectively modified or "monofunctionalized," leaving the other available for subsequent reactions. This process, often referred to as desymmetrization, is critical for achieving heterofunctionality. nih.govuq.edu.aursc.org

One effective method involves converting one hydroxyl group into a better leaving group, such as a mesylate (-OMs) or tosylate, which can then be displaced by a nucleophile like sodium azide (B81097) to introduce an azido (B1232118) group. nih.govrsc.org The remaining hydroxyl group can then be modified separately. For instance, it can be activated with 4-nitrophenyl carbonate or converted to an alkyne, creating a versatile OEG building block with orthogonal functionalities ready for further elaboration. nih.govrsc.org

Alternatively, controlled elongation strategies can be employed. A terminal hydroxyl can be converted to an allyl group. This allyl group can then undergo ozonolysis followed by reduction to add another ethylene (B1197577) glycol unit, effectively lengthening the chain in a controlled manner. thieme-connect.com By combining these monofunctionalization and elongation steps, OEG chains of specific lengths (e.g., PEG3, PEG6, PEG8) can be synthesized with distinct reactive groups at each terminus, such as an amine, thiol, or azide, which are essential precursors for the final linker structure. nih.govthieme-connect.comuq.edu.aursc.org

Table 1: Common Strategies for Heterobifunctional OEG Synthesis

Starting MaterialKey Transformation StepResulting FunctionalitiesReference
Tetraethylene GlycolMonotosylation followed by nucleophilic substitution (e.g., with NaN3)Azide (-N3) and Hydroxyl (-OH) nih.gov
Triethylene GlycolActivation of one hydroxyl with mesyl chloride (-OMs), followed by displacementMesylate (-OMs) and a second functional group (e.g., alkyne) rsc.org
Tetraethylene GlycolMonoallylation followed by ozonolysis and reductionControlled chain elongation with terminal hydroxyls thieme-connect.com

Introduction and Formation of the Disulfide Bond within Linker Structures

The disulfide bond is a key feature of this compound, providing a cleavable linkage that is stable in the bloodstream but can be readily broken within the reducing environment of a cell. broadpharm.comdovepress.com The synthesis of such unsymmetrical disulfides requires specific chemical strategies to avoid the formation of undesired symmetrical byproducts. acs.orgrsc.org

Several methods exist for the formation of disulfide bonds in bioconjugation:

Oxidation of Thiols: The most direct route involves the oxidation of two different thiol (-SH) precursors. However, this often leads to a mixture of the desired unsymmetrical disulfide and two symmetrical disulfides, complicating purification. acs.org

Thiol-Disulfide Exchange: A more controlled method involves reacting a thiol with an activated disulfide, such as a pyridyl disulfide. thermofisher.comthermofisher.com In this reaction, one thiol group is pre-activated with a reagent like 2,2'-dipyridyl disulfide (DPDS). This activated thiol then selectively reacts with a second, different thiol to form the unsymmetrical disulfide bridge, releasing pyridine-2-thione as a measurable byproduct. thermofisher.comacs.org

Use of Activating Agents: A one-pot method for synthesizing unsymmetrical disulfides involves activating one thiol with an agent like 1-chlorobenzotriazole (B28376) (BtCl). organic-chemistry.org This forms a reactive benzotriazolated thiol intermediate (RSBt) which then reacts cleanly with a second thiol to yield the unsymmetrical disulfide. organic-chemistry.org This approach avoids harsh oxidizing agents and often results in high yields of the desired product. organic-chemistry.org

For a molecule like this compound, the synthesis would typically involve reacting a PEG linker functionalized with a thiol at one end with an activated amino-ethyl thiol derivative. For example, the thiol on the PEG3 moiety could be reacted with a cystamine (B1669676) derivative where one amine is Boc-protected and the other is part of an activated disulfide.

Derivatization Pathways for this compound into Multi-functional Probes and Conjugates

Once synthesized, this compound serves as a versatile platform for creating more complex structures. Its two functional ends can be addressed in a controlled, stepwise manner. Typically, the Boc-protected amine is deprotected first to reveal a primary amine, which can then be coupled to another molecule.

Following the removal of the Boc group, a reactive primary amine is exposed. This amine is a potent nucleophile and is most commonly targeted for acylation to form a stable amide bond. thermofisher.com This is a fundamental reaction in bioconjugation, often used to attach the linker to a protein, peptide, or other molecule containing a carboxylic acid group. nih.govthermofisher.com

The formation of the amide bond is typically facilitated by a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.com Common coupling agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.commdpi.com EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine of the deprotected linker to form the amide bond. thermofisher.com To improve efficiency and minimize side reactions, EDC is often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

This strategy allows for the precise attachment of the linker to a specific site on a target molecule, such as a therapeutic agent or a targeting ligand, paving the way for the creation of advanced bioconjugates. nih.govnih.gov

The cleavage rate of a disulfide bond is highly dependent on its chemical environment. This property can be exploited to design "tunable" linkers where the stability and release profile are optimized for a specific application. rsc.orgbiochempeg.com The primary way to tune the cleavage rate is by introducing steric hindrance around the disulfide bond. rsc.orgcam.ac.uk

By placing bulky substituents, such as methyl groups, on the carbon atoms adjacent (in the alpha position) to the disulfide bridge, the bond becomes more sterically shielded. cam.ac.uk This increased steric bulk makes it more difficult for reducing agents like glutathione (B108866), which is present in high concentrations inside cells, to access and cleave the disulfide bond. rsc.orgcam.ac.uk

This strategy leads to several key advantages:

Enhanced Plasma Stability: A sterically hindered disulfide linker is less susceptible to premature cleavage in the bloodstream, where low levels of reducing agents exist. dovepress.comcam.ac.uk This ensures that the conjugate remains intact until it reaches the target cell.

Controlled Release Kinetics: The degree of steric hindrance can be adjusted to control the rate of drug release inside the cell. biochempeg.com More hindrance leads to slower cleavage and a more sustained release of the payload, while less hindrance allows for rapid release. rsc.org

Research has shown that even the position of the substituents relative to the disulfide bond can significantly impact the cleavage rate and subsequent biological activity. rsc.org Therefore, by synthetically modifying the amino-ethyl portion of the linker to include such steric shielding, the release characteristics of a payload attached via the this compound linker can be precisely engineered. biochempeg.comcam.ac.uk

Physicochemical Principles Governing the Behavior of Amino Ethyl Ss Peg3 Nhboc in Molecular Systems

Mechanisms of Disulfide Bond Cleavage in Reducing Environments

The disulfide bond is a cornerstone of the Amino-ethyl-SS-PEG3-NHBoc structure, providing a cleavable linkage that can be selectively broken under specific chemical conditions. This feature is critical for applications requiring the release of a conjugated molecule in a reducing environment, such as the intracellular space.

Thiol-Disulfide Exchange Reactions and Kinetics

The primary mechanism for the cleavage of the disulfide bond in this compound is the thiol-disulfide exchange reaction. wikipedia.org This reaction is a nucleophilic substitution (S_N2) where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. rsc.org This attack results in the formation of a new disulfide bond and the release of the other sulfur atom as a new thiolate. wikipedia.org The reaction proceeds through a transient, linear intermediate where the negative charge is shared among the three participating sulfur atoms. wikipedia.org

The kinetics of this exchange are influenced by several factors. The reaction rate is dependent on the concentration of both the thiol and the disulfide, exhibiting first-order kinetics with respect to each reactant under many conditions. nih.gov However, at low pH, the rate of thiol-disulfide exchange is inhibited because the protonated thiol form is favored over the more reactive deprotonated thiolate form. wikipedia.org The pKa of a typical thiol group is approximately 8.3, but this can be influenced by the local molecular environment. wikipedia.org The presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) facilitates this exchange, effectively transferring the disulfide bond from the original molecule to the reducing agent in a two-step process. wikipedia.org

Influence of Molecular Architecture on Cleavage Specificity

The molecular architecture surrounding the disulfide bond plays a crucial role in determining the specificity and rate of its cleavage. nih.gov In proteins, the accessibility of the disulfide bond to attacking thiolates is a key determinant. rsc.org Steric hindrance can significantly slow down the reaction rate. rsc.org Furthermore, electrostatic interactions within the molecule can either stabilize or destabilize the disulfide bond, thereby influencing its susceptibility to cleavage. rsc.org The specific arrangement of domains and residues can create microenvironments that modulate the local pH and redox potential, further tuning the cleavage reaction. nih.gov For instance, in protein disulfide isomerase (PDI), the specific order of thioredoxin domains creates an asymmetry in the oxidation rates of its two active sites, allowing them to perform distinct roles as an oxidase and an isomerase. nih.gov While this compound is a smaller molecule, the principles of steric accessibility and the electronic environment around the disulfide bond remain relevant to its cleavage specificity. The cleavage of disulfide bonds can lead to conformational changes in the molecule, which in turn can affect its biological activity. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Conformational and Solubilizing Effects of Poly(ethylene glycol) Moieties

The inclusion of a short-chain polyethylene (B3416737) glycol (PEG3) moiety in the this compound structure imparts several advantageous physicochemical properties. PEG is a hydrophilic and biocompatible polymer known for its ability to alter the behavior of molecules to which it is attached, a process known as PEGylation. wikipedia.orgekb.eg

Impact on Hydrodynamic Volume and Molecular Interactions

One of the most significant effects of PEGylation is the increase in the hydrodynamic volume of the molecule. wikipedia.orgnih.govplos.org The PEG chain is highly flexible and hydrated, effectively creating a larger molecular footprint in solution. plos.org This increased size can lead to a longer circulation half-life in biological systems by reducing renal clearance. wikipedia.org The hydrodynamic radius of a PEGylated protein increases significantly with the size of the attached PEG chain. nih.gov For instance, studies on PEGylated human serum albumin (HSA) have shown that while the molecular weight increased modestly, the hydrodynamic radius saw a much larger relative increase. nih.gov The conformation of the PEG chain, whether in a "mushroom" or "brush" regime, also dictates its interaction with other molecules and surfaces. acs.org The PEG chain in aqueous solution behaves like a random coil, and its size scales with its molecular weight. mdpi.combiorxiv.org

Effect of PEGylation on Hydrodynamic Radius of Human Serum Albumin (HSA)
Attached PEG Size (kDa)Molecular Weight Ratio (PEG-HSA / HSA)Hydrodynamic Radius Ratio (PEG-HSA / HSA)
51.081.20
101.151.48
20 (linear)1.301.75
20 (branched)1.301.83

Data adapted from a study on PEGylated human serum albumin. nih.gov

Role in Mitigating Non-Specific Adsorption

The hydrophilic and flexible nature of the PEG chain creates a steric shield around the molecule, which plays a crucial role in mitigating non-specific adsorption of proteins and other biomolecules. nih.govspiedigitallibrary.orgrsc.org This "stealth" effect is highly desirable in drug delivery and other in vivo applications as it can reduce immunogenicity and prevent the rapid clearance of the molecule by the immune system. wikipedia.org The effectiveness of PEG in reducing non-specific binding is dependent on its molecular weight, grafting density, and conformation on the surface. acs.orgrsc.org A dense "brush" conformation of PEG is generally more effective at preventing protein adsorption than a less dense "mushroom" conformation. acs.org Studies have shown that PEG-modified surfaces can significantly reduce non-specific protein binding, leading to improved signal-to-noise ratios in diagnostic assays. nih.gov For example, the incorporation of PEG-diacrylate into hydrogels for immunoassays resulted in a 10-fold decrease in non-specific binding. nih.gov

Orthogonal Functional Group Reactivity for Stepwise Bioconjugation

A key feature of this compound is the presence of two distinct functional groups—a primary amine and a Boc-protected amine—at opposite ends of the molecule. This design allows for orthogonal, or stepwise, bioconjugation. pcbiochemres.comnih.gov Orthogonal chemistry refers to a set of chemical reactions that can occur in the same vessel without interfering with one another. wikipedia.orgnih.gov

The primary amine is readily available for conjugation reactions, such as amide bond formation with an activated carboxylic acid. The Boc (tert-butoxycarbonyl) protecting group on the other amine renders it unreactive under these conditions. nih.govmasterorganicchemistry.comchemistrysteps.com This allows for the selective attachment of the molecule to a primary target via its free amine. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the second amine. masterorganicchemistry.comumich.edu This newly deprotected amine can then be used for a second, independent conjugation reaction. This stepwise approach provides precise control over the assembly of complex molecular constructs, enabling the creation of well-defined bioconjugates with multiple functionalities. nih.gov The ability to perform multiple, specific chemical modifications on a single molecule is a powerful tool in the development of advanced therapeutic and diagnostic agents. nih.govrsc.org

Applications in Advanced Bioconjugation and Supramolecular Assembly

Design of Redox-Responsive Molecular Conjugates and Polymeric Constructs

The disulfide bond within the Amino-ethyl-SS-PEG3-NHBoc molecule is the key to its redox-responsive behavior. This bond is stable under normal physiological conditions but can be cleaved in a reducing environment, such as that found inside cells due to the high concentration of glutathione (B108866). This property is exploited in the design of "smart" materials that can release a payload or change their structure in response to specific biological cues.

Stimuli-Responsive Hydrogel Systems

Hydrogels are three-dimensional networks of polymers that can absorb large amounts of water. nih.gov Stimuli-responsive hydrogels, also known as "smart" hydrogels, can undergo significant changes in their physical properties in response to external stimuli like pH, temperature, or redox potential. nih.govmdpi.com

The incorporation of disulfide linkers, such as the one present in this compound, into hydrogel networks allows for the creation of redox-responsive systems. mdpi.com These hydrogels can be designed to degrade and release encapsulated drugs or cells in a controlled manner when exposed to a reducing environment. For instance, a hydrogel crosslinked with disulfide bonds can remain intact in the bloodstream but will start to break down upon entering a tumor microenvironment, which often has a higher concentration of reducing agents. This targeted degradation is a highly sought-after feature in drug delivery systems. nih.govnih.gov

FeatureDescriptionReference
Stimulus Redox potential (e.g., glutathione concentration) mdpi.com
Mechanism Cleavage of disulfide bonds in the hydrogel network nih.gov
Application Controlled release of therapeutic agents in reducing environments like tumor tissues nih.govnih.gov

Self-Assembling Micellar and Vesicular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures. beilstein-journals.orgnih.gov In the context of drug delivery, amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles or vesicles. mdpi.com These structures typically have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in the bloodstream. researchgate.net

By incorporating this compound or similar disulfide-containing linkers into the polymer backbone, redox-responsive micelles and vesicles can be created. mdpi.comresearchgate.net These nanocarriers are stable in circulation but will disassemble and release their drug payload upon entering a cell and encountering the high intracellular glutathione concentration. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects. mdpi.com Research has demonstrated the synthesis of such systems where the disulfide bond links a hydrophobic polymer block to a hydrophilic PEG block, leading to disassembly in a reductive environment. mdpi.comresearchgate.net

Surface Functionalization of Nanomaterials for Research Applications

The surface properties of nanomaterials play a crucial role in their interaction with biological systems. nih.gov Surface functionalization with molecules like this compound can impart desired properties such as biocompatibility, stability, and targeting capabilities. nih.govnih.gov

Modification of Polymeric Nanoparticles

Polymeric nanoparticles are widely investigated as carriers for drugs and imaging agents. nih.govnih.gov The PEG component of this compound is particularly valuable for modifying the surface of these nanoparticles. PEGylation, the process of attaching PEG chains to a surface, creates a "stealth" coating that can help nanoparticles evade the immune system, leading to longer circulation times in the body. nih.gov

The terminal amine group of the linker (after deprotection of the Boc group) can be used to covalently attach the molecule to the surface of polymeric nanoparticles. This allows for the introduction of a redox-sensitive cleavage site, enabling the shedding of the PEG layer and subsequent release of the nanoparticle's contents in a reducing environment. Furthermore, the amine group can be used to conjugate targeting ligands, such as antibodies or peptides, to guide the nanoparticles to specific cells or tissues.

Nanoparticle TypeFunctionalization StrategyOutcomeReference
Poly(lactic acid) (PLA)Blending with redox-responsive PEG-SS-PLA copolymersEnhanced stability and controlled release in reducing environments researchgate.net
Poly(beta-amino ester) (PbAE)Surface modification with PEO-containing copolymersLong systemic circulation and passive tumor targeting nih.gov

Functionalization of Inorganic Nanostructures

Inorganic nanostructures, such as gold nanoparticles and quantum dots, have unique optical and magnetic properties that make them attractive for biomedical imaging and sensing applications. However, their inorganic nature often requires surface modification to ensure biocompatibility and enable conjugation with biomolecules. researchgate.net

This compound can be used to functionalize the surface of inorganic nanoparticles. The disulfide group can directly interact with the surface of gold nanoparticles, providing a stable attachment point. The PEG chain enhances water solubility and biocompatibility, while the terminal amine group allows for the attachment of various biomolecules, including fluorescent dyes, targeting ligands, or therapeutic agents. This approach has been used to create multifunctional nanoprobes for a variety of research applications. rsc.org

Site-Specific Biomolecular Conjugation Strategies

Bioconjugation is the chemical process of linking two or more molecules, at least one of which is a biomolecule such as a protein or antibody. chemie-brunschwig.ch Site-specific conjugation, which involves attaching a molecule to a precise location on a biomolecule, is crucial for creating well-defined and functional bioconjugates. researchgate.netmpg.denih.gov

This compound serves as a valuable linker in site-specific conjugation strategies. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be reacted with an activated carboxyl group on a biomolecule to form a stable amide bond. Alternatively, the free amine on the other end of the linker can be used for conjugation. The disulfide bond within the linker provides a cleavable site, which is particularly useful in the context of antibody-drug conjugates (ADCs). medchemexpress.com In an ADC, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The disulfide linker ensures that the drug remains attached to the antibody in the bloodstream but is released once the ADC is internalized by the cancer cell, leading to targeted cell killing. medchemexpress.com

The versatility of click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), can also be leveraged. acs.org The amine group of this compound can be modified to introduce an azide (B81097) or alkyne functionality, enabling efficient and specific ligation to biomolecules that have been engineered to contain the complementary reactive group. acs.org This approach allows for the creation of complex and well-defined bioconjugates with high precision. researchgate.net

Peptide and Protein Conjugation through Disulfide Bridging

The strategic incorporation of a cleavable disulfide bond within the this compound linker makes it highly suitable for peptide and protein conjugation, particularly in applications where controlled release of a conjugated molecule is desired. axispharm.comcd-bioparticles.net This is especially relevant in the design of Antibody-Drug Conjugates (ADCs), which are targeted therapies that link a potent cytotoxic drug to a monoclonal antibody. fujifilm.commedchemexpress.comtargetmol.com

The fundamental principle relies on the significant difference in redox potential between the extracellular environment and the intracellular cytoplasm. nih.gov The disulfide bond is relatively stable in the bloodstream, where the concentration of reducing agents is low. researchgate.net However, upon internalization of the ADC into a target cell, particularly a cancer cell, it is exposed to a much higher concentration of glutathione (GSH), a natural reducing agent. mdpi.comfrontiersin.org This elevated GSH level, which can be 100 to 1000 times higher in the tumor microenvironment than in normal tissues, efficiently cleaves the disulfide bond, releasing the cytotoxic payload directly at the site of action. rsc.org This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing systemic toxicity. axispharm.comresearchgate.net

A more advanced strategy for site-specific protein modification involves leveraging a native disulfide bond within the target protein itself. acs.org This approach, known as disulfide re-bridging, involves two main steps: the selective reduction of an accessible disulfide bond on the protein to yield two free cysteine thiol groups, followed by the reaction of these thiols with a bis-alkylating reagent that "bridges" the gap and re-forms a stable linkage. acs.orgresearchgate.net By attaching a PEGylated molecule like this compound through such a bridge, a single molecule can be conjugated at a specific, predetermined site on the protein, preserving the protein's tertiary structure and biological activity. researchgate.net

Table 1: Role of a Disulfide-PEG Linker in a Typical Antibody-Drug Conjugate (ADC)

ComponentExample MoietyFunction
Targeting Moiety Monoclonal AntibodyBinds to specific antigens overexpressed on cancer cells, providing targeting.
Linker This compoundConnects the antibody to the payload; provides stability in circulation and allows for cleavage inside the target cell. fujifilm.commedchemexpress.com
Cleavable Unit Disulfide Bond (-S-S-)Remains stable in the bloodstream; cleaved by high intracellular glutathione (GSH) concentrations to release the payload. nih.govfrontiersin.org
Spacer PEG3Increases water solubility and biocompatibility of the ADC. axispharm.com
Payload Cytotoxic Drug (e.g., Auristatin)A highly potent agent that kills the target cancer cell upon release. fujifilm.com

Oligonucleotide and Nucleic Acid Tethering

The unique properties of disulfide-containing linkers are also harnessed for the delivery of therapeutic oligonucleotides, such as small interfering RNA (siRNA) and peptide nucleic acids (PNA). nih.gov The primary challenge in nucleic acid-based therapy is the efficient and safe delivery of the anionic cargo across the cell membrane and its subsequent release into the cytoplasm to engage with its target. rsc.org

Bio-reducible polymers are a class of carriers designed to address this challenge. nih.gov These carriers are often created by cross-linking low molecular weight cationic polymers, such as polyethylenimine (PEI), with disulfide-containing linkers. rsc.org The resulting high molecular weight polymer can effectively condense and package nucleic acids into nanoparticles (polyplexes) through electrostatic interactions. nih.gov The incorporation of disulfide bonds provides stability to the polyplexes in the extracellular environment. rsc.org Once the nanoparticles are taken up by cells, the high intracellular concentration of GSH cleaves the disulfide cross-links, causing the carrier to break down and release its nucleic acid payload. nih.gov

In a specific example of this strategy, the cationic polymer PEI was modified using a heterobifunctional linker containing a disulfide bond, N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), to allow for the conjugation of a cysteine-terminated PNA. acs.org This system demonstrated significantly enhanced antisense activity compared to other delivery methods, with the disulfide linkage being crucial for the intracellular release of the PNA. acs.org The inclusion of a PEG moiety in such conjugates also serves to lower the cytotoxicity of the carrier. acs.org This approach allows for the creation of sophisticated delivery vehicles that remain stable in circulation but readily release their therapeutic cargo in response to the specific reducing environment of the target cell. nih.gov

Table 2: Schematic of a Bio-reducible System for Nucleic Acid Delivery

StageDescriptionKey Feature
1. Formulation Cationic polymers are cross-linked using disulfide-containing linkers. Anionic nucleic acid (e.g., siRNA) is added, forming stable polyplex nanoparticles via electrostatic interactions.Disulfide bonds provide structural integrity to the carrier. rsc.org
2. Circulation The PEGylated surface of the nanoparticles shields them from opsonization, increasing circulation time and stability in the bloodstream.PEGylation enhances biocompatibility and stability. rsc.org
3. Cellular Uptake Nanoparticles are internalized by target cells, typically via endocytosis.The delivery system transports the nucleic acid across the cell membrane.
4. Cargo Release Inside the cell, high levels of glutathione (GSH) reduce and cleave the disulfide cross-links in the polymer backbone. nih.govThe carrier disintegrates, releasing the nucleic acid into the cytoplasm to exert its therapeutic effect.

Development of Chemical Probes for Cellular and Biochemical Studies

The cleavable nature of the disulfide bond makes linkers like this compound ideal components for constructing stimuli-responsive chemical probes for biological research. cd-bioparticles.netnih.gov These probes are designed to change their properties, such as fluorescence, in response to a specific biological trigger, enabling the real-time visualization and quantification of molecular processes within living cells. nih.govrsc.org

A prominent application is the creation of "turn-on" fluorescent probes to detect intracellular glutathione. nih.gov These probes typically consist of a fluorophore and a quencher molecule held in close proximity by a disulfide-containing linker. rsc.org In this configuration, the probe is in a non-fluorescent "off" state. When the probe enters a cell with high GSH levels, the disulfide bond is cleaved, leading to the separation of the fluorophore from the quencher. This separation eliminates the quenching effect and results in a significant increase in fluorescence, effectively "turning on" the signal to report the presence of GSH. rsc.org This strategy has been successfully employed to develop high-performance probes for the specific detection of tumors, where GSH concentrations are known to be elevated. nih.gov

Another innovative use of disulfide-based probes is in the study of receptor trafficking and endocytosis. nih.gov In this method, a fluorescent probe is attached via a disulfide linker to a ligand that binds to a specific cell surface receptor. After the cells are labeled, a cell-impermeable reducing agent, such as sodium 2-mercaptoethane sulfonate (MESNA), is added to the extracellular medium. nih.gov This agent cleaves the disulfide bond of any probes remaining on the cell surface, stripping away their fluorescent signal. The fluorescence that persists is only from the probes that were protected from the reducing agent by being internalized into the cell along with their target receptor. This technique allows for the specific visualization and quantification of the internalized receptor pool. nih.gov

Table 3: Characteristics of a Glutathione-Responsive "Turn-On" NIR-II Fluorescent Probe

CharacteristicBefore GSH Activation ("Off" State)After GSH Activation ("On" State)
Structure Fluorophore (e.g., IR-806) linked to a targeting/solubilizing moiety (e.g., RGD-PEG) via a disulfide bond. nih.govThe disulfide bond is cleaved, separating the fluorophore from the rest of the construct.
Fluorescence Low / QuenchedHigh / "Turned On"
Fluorescence Intensity BaselineUp to 50-fold increase observed in some systems. nih.gov
Application Systemic circulation, low background signal.High-contrast imaging of tissues with elevated GSH, such as in situ and metastatic tumors. nih.gov
Selectivity Probe is responsive to the high glutathione concentration characteristic of the tumor microenvironment. nih.govAllows for clear distinction of tiny metastases from normal tissue with high signal-to-background ratios. nih.gov

Analytical Methodologies for Characterization of Amino Ethyl Ss Peg3 Nhboc and Its Conjugates

Chromatographic Techniques for Purity, Size, and Conjugation Assessment

Chromatographic methods are fundamental in separating and quantifying the linker and its conjugates based on various physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) for Linker and Conjugate Purity

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are powerful tools for assessing the purity of the Amino-ethyl-SS-PEG3-NHBoc linker and its conjugates. nih.gov These techniques separate molecules based on their polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of PEGylated compounds, C4, C8, or C18 columns are commonly employed. rsc.orgmdpi.com The separation is typically achieved using a gradient elution, where the concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an acid like trifluoroacetic acid, TFA) is gradually increased. rsc.orgresearchgate.net This causes molecules to elute in order of increasing hydrophobicity. scispace.comrsc.org

The purity of the this compound linker can be determined by monitoring the chromatogram for the presence of a single, sharp peak at a characteristic retention time. rsc.org Similarly, after conjugation, RP-HPLC can be used to separate the unreacted linker, the unconjugated biomolecule, and the desired conjugate. rsc.orgacs.org The presence of multiple peaks in the conjugate sample can indicate heterogeneity in the drug-to-antibody ratio (DAR) for ADCs. nih.govtosohbioscience.com

Table 1: Typical RP-HPLC Conditions for PEG Linker and Conjugate Analysis

ParameterTypical SettingPurpose
Column C4, C8, or C18; Polymer-basedSeparation based on hydrophobicity. Polymer-based columns can offer different selectivity.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic solvent to elute hydrophobic compounds.
Gradient Linear gradient from low %B to high %BTo effectively separate compounds with a wide range of polarities.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical columns.
Detection UV Absorbance (e.g., 214 nm, 254 nm, 280 nm)To detect the eluting compounds. The wavelength is chosen based on the chromophores present.

Size-Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Conjugate Hydrodynamic Volume and Molecular Weight Distribution

Size-Exclusion Chromatography (SEC), also known as Gel Filtration Chromatography (GFC) when using aqueous mobile phases, separates molecules based on their hydrodynamic volume or size in solution. researchgate.netacs.org This technique is invaluable for assessing the molecular weight distribution of the final conjugate and detecting the presence of aggregates or fragments. americanlaboratory.comchromatographyonline.com GPC is a type of SEC that uses organic solvents as the mobile phase.

In SEC, a column packed with porous beads is used. Larger molecules, which cannot enter the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. ipfdd.de This method is particularly well-suited for analyzing PEGylated proteins, as the attachment of the PEG chain significantly increases the hydrodynamic size of the protein. americanlaboratory.com

SEC can effectively separate the PEGylated conjugate from the unreacted protein and smaller impurities. When coupled with a multi-angle light scattering (MALS) detector, SEC can provide absolute molecular weight determination without the need for column calibration with standards, which is a significant advantage as the conformation of PEGylated proteins often differs from standard protein markers. americanlaboratory.comwyatt.com

Table 2: SEC-MALS System for Conjugate Characterization

ComponentFunctionData Obtained
SEC Column Separates molecules by hydrodynamic volume.Elution profile showing different sized species (monomer, dimer, aggregates).
UV Detector Measures the concentration of protein in the eluent.Protein concentration across the elution profile.
MALS Detector Measures the intensity of scattered light at multiple angles.Absolute molar mass and radius of gyration (Rg). wyatt.com
Refractive Index (RI) Detector Measures the concentration of the total eluting material.Used in conjunction with UV to determine the mass of the PEG component. wyatt.com

Hydrophobic Interaction Chromatography (HIC) for Conjugate Homogeneity

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the homogeneity of protein conjugates, particularly for determining the drug-to-antibody ratio (DAR) distribution in ADCs. americanpharmaceuticalreview.comsmatrix.comchromatographyonline.com HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions. youtube.comcellmosaic.com

The process involves binding the conjugate to a weakly hydrophobic stationary phase (e.g., with butyl or phenyl ligands) in the presence of a high concentration of a salting-out agent (e.g., ammonium (B1175870) sulfate). americanpharmaceuticalreview.comthermofisher.com A decreasing salt gradient is then applied, causing the proteins to elute in order of increasing hydrophobicity. tosohbioscience.com Since the drug-linker moiety is typically hydrophobic, species with a higher number of conjugated linkers will be more hydrophobic and thus have a longer retention time on the HIC column. tosohbioscience.comchromatographyonline.com This allows for the separation and quantification of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.), providing a detailed profile of conjugate homogeneity. nih.govsmatrix.com

Spectroscopic Approaches for Structural Elucidation and Functional Analysis

Spectroscopic techniques provide detailed information about the molecular structure and integrity of the linker and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker Integrity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure and integrity of the this compound linker. 1H NMR is particularly useful for this purpose. acs.org

The 1H NMR spectrum provides a unique fingerprint of the molecule, with characteristic signals for the different protons in the structure. For this compound, key signals would include:

The protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appear as a sharp singlet around 1.4 ppm. tu-dresden.debroadpharm.com

The methylene (B1212753) protons of the polyethylene (B3416737) glycol (PEG) chain, which resonate in the region of 3.5-3.8 ppm. acs.org

The methylene protons adjacent to the disulfide bond and the amine groups.

The integration of these signals can confirm the ratio of the different structural components, while the chemical shifts and coupling patterns verify the connectivity of the atoms. This ensures that the linker has been synthesized correctly before its use in conjugation reactions. rsc.orgacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation of Conjugates

Mass Spectrometry (MS) is a cornerstone technique for confirming the molecular weight of the final conjugate, providing direct evidence of successful conjugation. nih.govwalshmedicalmedia.com Due to the large size and heterogeneity of PEGylated proteins, specific MS techniques are employed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used for the analysis of PEGylated proteins and peptides. canterbury.ac.nzacs.orgresearchgate.net It is particularly effective in handling the polydispersity of PEG chains, often showing a distribution of peaks, each corresponding to a conjugate with a different number of ethylene (B1197577) glycol units. scispace.comcanterbury.ac.nz MALDI-TOF can provide a high-resolution spectrum that allows for the determination of the average molecular weight and the degree of PEGylation. walshmedicalmedia.comacs.orgcreative-proteomics.com

Electrospray Ionization (ESI-MS) is another common technique. walshmedicalmedia.comcreative-proteomics.com While ESI-MS spectra of large, polydisperse molecules can be complex due to the formation of multiple charged ions, it can be coupled with liquid chromatography (LC-MS) to analyze the different species separated by techniques like RP-HPLC or SEC. nih.gov Advanced methods, such as ion-mobility MS, can help to reduce spectral complexity and improve mass determination for high molecular weight PEGs. pharmtech.com

Table 3: Comparison of MS Techniques for Conjugate Analysis

TechniquePrincipleAdvantages for PEG ConjugatesDisadvantages
MALDI-TOF MS A laser desorbs and ionizes the sample from a solid matrix. Ions are separated by their time-of-flight.Tolerant of sample heterogeneity and polydispersity. walshmedicalmedia.comcanterbury.ac.nz Provides good resolution for PEG oligomers. acs.orgCan sometimes lead to fragmentation.
ESI-MS A high voltage is applied to a liquid to create an aerosol. Ions are generated from the evaporated droplets.Easily coupled with LC for online analysis. nih.gov Can provide accurate mass measurements. creative-proteomics.comCan produce complex spectra with multiple charge states for large molecules. acs.orgpharmtech.com

UV-Vis and Fluorescence Spectroscopy for Conjugate Quantification and Reporter Activity

UV-Vis and fluorescence spectroscopy are fundamental techniques for the quantitative analysis of conjugates and for monitoring the activity of reporter molecules, particularly in the context of drug release from cleavable linkers like this compound.

UV-Vis Spectroscopy for Conjugate Quantification:

A primary application of UV-Vis spectroscopy in the context of ADCs is the determination of the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. creative-biolabs.com This method is straightforward and relies on the Beer-Lambert law, provided that the antibody and the conjugated payload have distinct maximum absorbance wavelengths (λmax). creative-biolabs.com Typically, proteins exhibit a maximum absorbance at approximately 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine. If the cytotoxic drug has a λmax sufficiently different from 280 nm, the concentrations of both the antibody and the drug in the conjugate can be determined by solving a set of simultaneous equations derived from absorbance measurements at the two respective λmax values. nih.gov For instance, the cytotoxic drugs DM1 and MMAE have absorbance maxima at 252 nm and 248 nm, respectively, which allows for their quantification in the presence of an antibody. researchgate.net

The successful application of this technique requires that the linker itself does not have significant absorbance at the chosen wavelengths. If the linker does absorb, the system may need to be treated as a three-component mixture for accurate quantification.

Table 1: Representative UV-Vis Absorbance Data for ADC Components

Component Typical λmax (nm) Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) Reference
Monoclonal Antibody 280 ~210,000 (for a typical IgG)
Maytansinoid (DM1) 252 ~26,000 nih.gov

Fluorescence Spectroscopy for Reporter Activity:

Fluorescence-based assays are exceptionally sensitive for monitoring the cleavage of the disulfide bond in this compound and the subsequent release of a payload. These assays often employ the principle of Förster Resonance Energy Transfer (FRET). nih.govnih.gov In a FRET-based system designed for a disulfide-linked conjugate, a fluorophore (donor) and a quencher or another fluorophore (acceptor) are positioned in close proximity, such that the donor's fluorescence is quenched. nih.gov The cleavage of the disulfide bond in a reducing environment, such as that found inside a cell due to high concentrations of glutathione (B108866) (GSH), leads to the separation of the donor and acceptor. nih.govnih.gov This separation results in the restoration of the donor's fluorescence, providing a measurable signal that correlates with drug release. nih.gov

For example, a system can be designed where a fluorescent reporter is attached to one side of the disulfide bond and a drug payload to the other. rsc.orgresearchgate.net Upon cleavage, the release of the drug is accompanied by a "turn-on" fluorescence signal. rsc.orgacs.org This approach allows for real-time monitoring of drug delivery and release in cellular environments. researchgate.netacs.org The choice of fluorophore is critical, with those emitting in the near-infrared (NIR) range being particularly advantageous for in vivo studies due to deeper tissue penetration and lower background autofluorescence. researchgate.net

Table 2: Example of a FRET-Based Assay for Disulfide Bond Cleavage

Condition Donor Fluorescence Intensity (Arbitrary Units) FRET Efficiency (%) Interpretation Reference
Intact Conjugate (Non-reducing) 150 85 Disulfide bond is intact, FRET occurs. nih.govnih.gov

Circular Dichroism (CD) for Protein Conjugate Secondary Structure

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins and for evaluating whether the conjugation process with a linker like this compound alters the protein's conformation. scielo.brresearchgate.net The far-UV region of the CD spectrum (typically 190-250 nm) provides information about the protein's secondary structure, such as α-helices, β-sheets, and random coils. scielo.br

The covalent attachment of PEG chains (PEGylation) can potentially perturb the native structure of a protein, which could affect its biological activity and stability. researchgate.net CD spectroscopy is used to confirm that the conjugation process does not lead to significant undesirable changes in the protein's fold. acs.orgcreative-biolabs.com In many cases, site-specific PEGylation, as would be intended with a linker like this compound following reduction of a disulfide bond, does not cause major alterations to the secondary structure of the protein. researchgate.net However, this must be verified experimentally for each specific conjugate.

Table 3: Representative Circular Dichroism Data for a Protein Before and After Conjugation

Sample α-Helix Content (%) β-Sheet Content (%) Random Coil Content (%) Interpretation Reference
Native Antibody 25 45 30 Baseline secondary structure. researchgate.netacs.org

Microscopic Techniques for Nanomaterial Characterization

When this compound is used to functionalize nanoparticles for drug delivery, microscopic techniques are indispensable for characterizing the physical properties of these nanomaterials.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution. researchgate.netrsc.org For nanoparticles functionalized with this compound, DLS is crucial for several reasons. Firstly, it confirms the formation of nanoparticles and provides their average size, which is a critical parameter influencing their in vivo biodistribution and cellular uptake. rsc.orgnih.gov Secondly, DLS can be used to assess the stability of the nanoparticle suspension over time and in different biological media. scholaris.ca

The PEG component of the linker is expected to form a hydrophilic corona on the nanoparticle surface, which can increase colloidal stability and prevent aggregation. scholaris.ca DLS can monitor changes in particle size that may indicate aggregation or degradation of the nanoparticles. nih.gov The polydispersity index (PDI) obtained from DLS measurements provides an indication of the broadness of the size distribution, with lower PDI values signifying a more monodisperse sample. researchgate.net

Table 4: Representative DLS Data for Nanoparticles Before and After Functionalization

Sample Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Interpretation Reference
Unfunctionalized Nanoparticles 105 ± 4.5 0.25 Baseline particle size. researchgate.netnih.gov

Electron Microscopy (TEM, SEM) for Morphological Analysis

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides direct visualization of nanoparticles, offering valuable information about their size, shape, and surface morphology. rsc.orgfrontiersin.org

Transmission Electron Microscopy (TEM): TEM is used to obtain high-resolution, two-dimensional images of nanoparticles. nih.gov It can confirm the size measurements obtained by DLS, although it is important to note that DLS measures the hydrodynamic diameter in solution while TEM measures the size of the dried particles. rsc.org TEM images can reveal the morphology of the nanoparticles (e.g., spherical, rod-shaped) and can sometimes visualize the core-shell structure of functionalized nanoparticles. nih.govmdpi.com

For nanoparticles functionalized with this compound, both TEM and SEM are used to ensure that the conjugation process does not lead to unwanted morphological changes or extensive aggregation. frontiersin.org

Table 5: Morphological Analysis of Nanoparticles by Electron Microscopy

Technique Parameter Observation Interpretation Reference
TEM Size 110 ± 6 nm Corroborates DLS data, providing a visual measure of the core particle size. rsc.orgnih.gov
TEM Morphology Spherical with a uniform electron density Confirms the desired shape and homogeneity of the nanoparticles. nih.govmdpi.com

Future Research Directions and Unexplored Applications of Amino Ethyl Ss Peg3 Nhboc

Development of Enhanced Synthetic Pathways for Scalability and Efficiency

The broader adoption of Amino-ethyl-SS-PEG3-NHBoc in large-scale applications, from industrial materials to clinical therapeutics, is contingent upon the development of more scalable and efficient synthetic routes. Current multistep syntheses can be complex and may present challenges in purification and yield. Future research should target streamlined, high-yield pathways.

Key areas for development include:

Solid-Phase Synthesis: Adapting the synthesis to a solid support could automate the process, simplify the purification of intermediates by simple washing and filtration, and enable the rapid generation of a library of analogous linkers with varied PEG lengths or disulfide modifications.

Enzymatic Catalysis: Exploring the use of enzymes for specific bond formations could offer milder reaction conditions, higher selectivity, and a greener synthetic process, reducing the need for harsh reagents and complex protecting group manipulations.

Flow Chemistry: Implementing continuous flow manufacturing processes could enhance scalability, improve reaction control and safety, and lead to more consistent product quality compared to batch processing.

Research into disulfide-containing polymers has highlighted various synthetic strategies that could be adapted for this linker, such as carbodiimide-mediated coupling and the use of phosphoramidite (B1245037) chemistry for incorporating linkers into larger molecules like oligonucleotides. nih.govnih.gov

| Flow Chemistry | High scalability, improved safety and control, consistent quality. | Specialized equipment required, optimization of flow parameters. |

Integration into Multi-Responsive and Smart Materials

The disulfide bond within this compound serves as a built-in trigger, making it an ideal component for "smart" materials that respond to specific environmental cues. The most prominent trigger is the redox potential difference between extracellular and intracellular environments, but this can be combined with other stimuli-responsive elements to create multi-responsive systems. nih.govrsc.org

Future applications in this domain include:

Redox-Responsive Hydrogels: By using the terminal amine groups for cross-linking, this compound can be incorporated into hydrogel networks. nih.gov These hydrogels would be stable under normal physiological conditions but would degrade and release encapsulated cargo (e.g., cells, drugs) in the presence of reducing agents like glutathione (B108866) (GSH), which is abundant inside cells. nih.govacs.org This allows for on-demand dissolution for applications in tissue engineering and regenerative medicine. nih.gov

Multi-Responsive Micelles and Nanoparticles: The linker can be used to connect hydrophilic PEG blocks with hydrophobic polymer segments (e.g., polylactic acid, PLA) to form amphiphilic copolymers. acs.orghep.com.cn These copolymers self-assemble into micelles or nanoparticles in aqueous solutions. The disulfide bond provides redox sensitivity, while other functionalities, such as pH-sensitive groups, could be added to the polymer backbone, creating dual-responsive systems that release their payload only when both low pH (characteristic of endosomes or tumor microenvironments) and high GSH levels are present. nih.govhep.com.cn

Self-Healing Materials: The reversible nature of disulfide bond formation (oxidation/reduction) can be exploited to create self-healing polymers. When the material is fractured, cleaved disulfide bonds at the fracture interface could be reformed through oxidation, restoring the material's integrity. The flexible PEG spacer would provide the necessary chain mobility for this process.

Table 2: Examples of Smart Materials Incorporating the Linker

Material Type Stimulus Potential Application Mechanism of Action
Hydrogel Redox (GSH) Cell encapsulation and release, drug delivery. Disulfide cleavage leads to network degradation. nih.gov
Micelle Redox (GSH), pH Targeted cancer therapy. Disassembly of the core-shell structure in response to tumor-specific stimuli. nih.govacs.org

| Self-Healing Polymer | Oxidation/Reduction | Reusable materials, durable coatings. | Reversible formation and cleavage of disulfide cross-links. rsc.org |

Exploration in Novel Chemical Biology Tools and Probe Development

The unique properties of this compound make it a prime candidate for the development of sophisticated chemical biology tools to interrogate biological systems. medchemexpress.com Linear disulfides are often used for non-specific intracellular release, but advanced probe design aims for higher selectivity. nih.govacs.org

Unexplored applications include:

Enzyme-Selective Probes: While many simple disulfides are non-specifically cleaved by the high background of glutathione in cells, research has shown that the structure surrounding the disulfide bond can be tuned to create probes that are selectively cleaved by specific oxidoreductase enzymes, such as thioredoxin (Trx). acs.orgnih.gov By modifying the structure of this compound or using it as a scaffold, new probes could be developed to specifically report on the activity of Trx or other enzymes involved in redox homeostasis. acs.org

Fluorescent Turn-On/Turn-Off Sensors: The linker's two amine groups can be used to attach a fluorophore and a quencher. In the intact state, the proximity enforced by the linker would lead to quenching of the fluorescence. Upon disulfide cleavage in a reducing environment, the fluorophore and quencher would diffuse apart, leading to a "turn-on" fluorescent signal. This could be used for real-time imaging of redox potential changes within specific cellular compartments.

Activity-Based Protein Profiling (ABPP): An activity-based probe could be designed by attaching a reactive group (a "warhead") to one end of the linker and a reporter tag (like biotin (B1667282) or a fluorophore) to the other. The probe would react with and label the active site of a target enzyme. Subsequent cleavage of the disulfide linker would allow for the selective release and analysis of the tagged protein fragment, aiding in the identification of enzyme targets.

The development of thiol-based chemical probes has shown utility in various contexts, including disrupting viral proteins, underscoring the potential for disulfide-containing molecules in therapeutic and diagnostic tool development. nih.govpnas.org

Computational Modeling and Simulation of Linker Dynamics and Cleavage Mechanisms

While experimental work is crucial, computational and theoretical studies offer a powerful, complementary approach to accelerate the design and optimization of technologies based on this compound. In silico methods can provide insights at a level of detail that is often inaccessible through experiments alone.

Future research in this area should focus on:

Conformational Analysis: Modeling the conformational landscape of the linker to understand its flexibility, preferred 3D structures, and how it influences the spacing and orientation of attached molecules (e.g., a drug and an antibody). This is critical for optimizing linker length and composition for specific applications.

Simulation of Cleavage Mechanisms: Using quantum mechanics/molecular mechanics (QM/MM) simulations to model the reaction pathway of disulfide bond cleavage. This can elucidate the detailed mechanism of reduction by glutathione or by the active site of an enzyme like thioredoxin reductase. nih.gov Such studies can help predict cleavage rates and guide the design of linkers with tunable stability and release kinetics. researchgate.net

Predicting Linker-Environment Interactions: Molecular dynamics (MD) simulations can be used to study how the linker behaves in different biological environments, such as in the bloodstream, within the endosome, or in the cytoplasm. pnas.org This can predict its stability, solubility, and potential for non-specific interactions, helping to preemptively address issues like aggregation or premature cleavage. Dedicated software has been developed to analyze mass spectrometry data of disulfide-linked peptides, which could be adapted for studying linker cleavage products. nih.gov

By combining these computational approaches, researchers can establish clear structure-activity relationships, enabling a more rational, hypothesis-driven design of next-generation linkers and materials based on the this compound scaffold. pnas.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of Amino-ethyl-SS-PEG3-NHBoc, and how do they influence its reactivity in bioconjugation?

  • Methodological Answer : The compound contains three functional groups: (1) a primary amine (-NH2) for nucleophilic reactions (e.g., coupling with NHS esters), (2) a disulfide (-S-S-) bond for redox-responsive cleavage, and (3) a tert-butoxycarbonyl (Boc)-protected amine (-NHBoc) for controlled deprotection. To validate reactivity, use <sup>1</sup>H NMR to confirm amine availability and Ellman’s assay to quantify free thiols post-reduction .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Methodological Answer : Purify the compound via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% purity. Store lyophilized powder at -20°C under argon to prevent disulfide degradation or Boc group hydrolysis. Monitor stability using LC-MS every 6 months to detect degradation products like free amines or sulfhydryl species .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 5–8). For bioconjugation, dissolve in PBS (pH 7.4) with 10% DMF to enhance solubility while maintaining biomolecule integrity. Avoid strong acids/bases to prevent premature Boc deprotection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound to cysteine-containing proteins?

  • Methodological Answer : Use a two-step protocol: (1) Deprotect the Boc group with TFA (95% in DCM, 2 hr) to expose the amine. (2) React the free amine with sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC) to introduce a maleimide group, enabling thiol-specific conjugation. Monitor coupling efficiency via SDS-PAGE with Coomassie staining and MALDI-TOF for mass shifts .

Q. What methodologies resolve contradictions in disulfide cleavage kinetics reported under similar redox conditions?

  • Methodological Answer : Discrepancies may arise from trace metal ions (e.g., Cu<sup>2+</sup>) or glutathione (GSH) concentration gradients. Use ICP-MS to quantify metal contaminants and adjust buffer chelators (e.g., EDTA). For GSH-dependent cleavage, employ real-time fluorescence quenching (using a fluorophore-quencher pair linked via the disulfide) to measure kinetics across physiologically relevant GSH levels (1–10 mM) .

Q. How does the PEG3 spacer length impact the pharmacokinetics of drug conjugates compared to shorter/longer PEG chains?

  • Methodological Answer : Compare in vivo circulation half-lives using radiolabeled conjugates (e.g., <sup>3</sup>H or <sup>14</sup>C tags) in murine models. PEG3 balances steric shielding and hydrophilicity, reducing renal clearance while minimizing viscosity-related issues. Use size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to correlate PEG length with hydrodynamic radius and aggregation propensity .

Q. What strategies mitigate unintended Boc deprotection during long-term storage or in vivo applications?

  • Methodological Answer : Encapsulate the compound in PLGA nanoparticles (150–200 nm, prepared via nanoprecipitation) to shield it from aqueous hydrolysis. Characterize encapsulation efficiency via UV-Vis (λmax = 270 nm for Boc groups) and validate stability under simulated physiological conditions (37°C, pH 7.4) for 30 days .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the cytotoxicity of disulfide-containing conjugates?

  • Methodological Answer : Discrepancies may stem from cell-specific redox environments (e.g., varying GSH levels in cancer vs. normal cells). Use flow cytometry with ThiolTracker Violet to quantify intracellular GSH and correlate with cytotoxicity (MTT assay). Normalize data to cell lines with CRISPR-edited glutathione synthetase (GSS) to control redox capacity .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in conjugation efficiency?

  • Methodological Answer : Apply multivariate ANOVA to assess variability sources (e.g., reaction temperature, pH, and reagent purity). Use design-of-experiments (DoE) software (e.g., JMP or Minitab) to optimize parameters and establish a 95% confidence interval for acceptable efficiency ranges (typically 70–90%) .

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Reactant of Route 1
Amino-ethyl-SS-PEG3-NHBoc
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Amino-ethyl-SS-PEG3-NHBoc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.